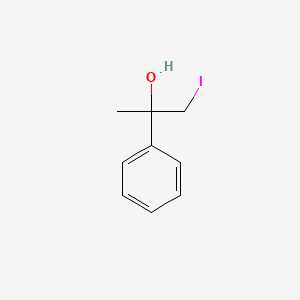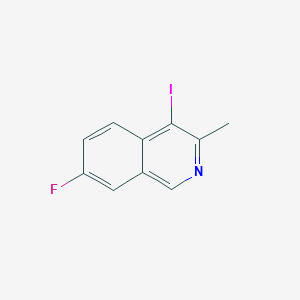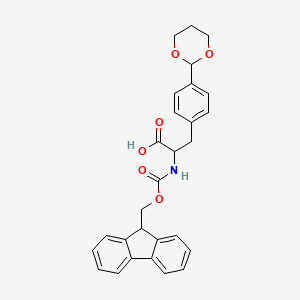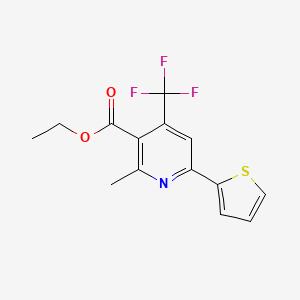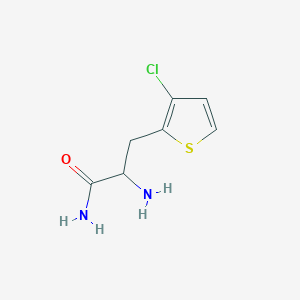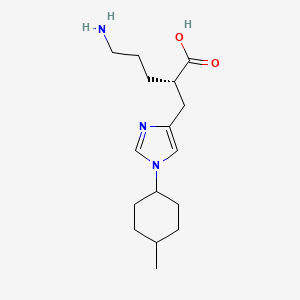
(S)-5-Amino-2-((1-(trans-4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is a complex organic compound with a unique structure that includes an amino acid backbone, a cyclohexyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Cyclohexyl Group: The trans-4-methylcyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.
Amino Acid Backbone Construction: The amino acid backbone can be synthesized through standard peptide synthesis techniques, such as the use of protected amino acids and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amides or esters.
科学的研究の応用
(S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the amino acid backbone can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)butanoic acid
- (S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)hexanoic acid
Uniqueness
The uniqueness of (S)-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C16H27N3O2 |
|---|---|
分子量 |
293.40 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid |
InChI |
InChI=1S/C16H27N3O2/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17/h10-13,15H,2-9,17H2,1H3,(H,20,21)/t12?,13-,15?/m0/s1 |
InChIキー |
AEHFUSPLVGWEEP-OWYJLGKBSA-N |
異性体SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O |
正規SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


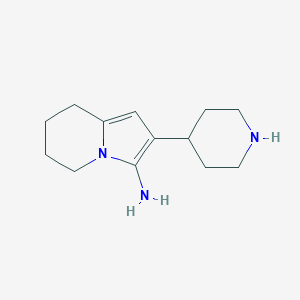
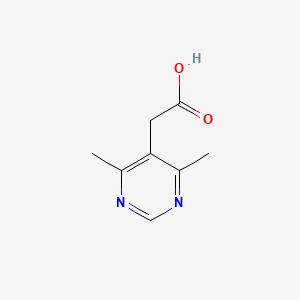
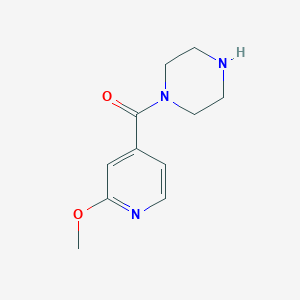
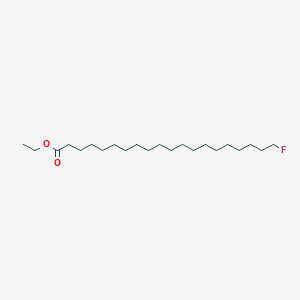
![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)

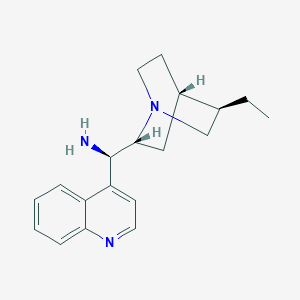
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)
